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Compound of Interest

Compound Name: Ferro Molybdenum

Cat. No.: B1143984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of

Ferro Molybdenum (Fe-Mo), an alloy of significant interest in various industrial and scientific

fields. Understanding the crystallographic makeup of Fe-Mo is crucial for predicting its

mechanical, electronic, and chemical properties, which in turn informs its application in areas

ranging from high-strength steels to catalysis and potentially, in specialized biomedical devices.

This document details the prevalent crystal structures within the Fe-Mo system, outlines the

experimental methodologies for their characterization, and presents the relevant data in a

structured format for ease of comparison.

Prevalent Crystal Structures in the Ferro
Molybdenum System
The binary Fe-Mo system is characterized by the formation of several intermetallic phases,

each with a distinct crystal structure. The most commonly encountered phases include the

Laves phase (Fe2Mo), the sigma phase (FeMo), and the µ-phase (Fe7Mo6). The

crystallographic details of these phases, along with those of pure Iron (Fe) and Molybdenum

(Mo) for reference, are summarized below.

Table 1: Crystallographic Data of Pure Iron and
Molybdenum
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Element Crystal System Space Group
Lattice Parameter
(a)

Iron (Fe) Cubic Fm-3m 3.66 Å[1]

Molybdenum (Mo) Cubic Im-3m 3.17 Å[2]

Table 2: Crystallographic Data of Common Ferro
Molybdenum Phases

Phase Formula
Crystal
System

Space Group
Lattice
Parameters

Laves Phase

(C14 type)
Fe2Mo Hexagonal P6₃/mmc

a = 4.64 Å, c =

7.94 Å, α = 90°,

β = 90°, γ = 90°

[3]

λ-Phase Fe2Mo Hexagonal P6₃/mmc

Not explicitly

found, but shares

the same space

group as the C14

Laves phase.

Sigma Phase (σ) FeMo Tetragonal P4₂/mnm

a = 8.838 nm, c

= 4.569 nm (for

FeCr,

isostructural with

FeMo)[4]

µ-Phase Fe₇Mo₆
Trigonal

(Rhombohedral)
R-3m

a = 4.76 Å, c =

25.52 Å, α = 90°,

β = 90°, γ = 120°

[5]

Experimental Protocols for Crystal Structure
Analysis
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The determination of the crystal structure of Ferro Molybdenum alloys relies on a combination

of diffraction and microscopy techniques. The following sections provide detailed

methodologies for the key experiments.

Sample Preparation for Metallographic Analysis
Proper sample preparation is paramount to obtain high-quality data from subsequent analyses.

The general workflow for preparing a solid Ferro Molybdenum sample is as follows:

Sectioning: A representative section is cut from the bulk alloy using a low-speed diamond

saw with coolant to minimize deformation and thermal damage.

Mounting: The sectioned sample is mounted in a conductive polymer resin to facilitate

handling and ensure electrical conductivity for electron microscopy techniques.

Grinding: The mounted sample is ground using a series of progressively finer abrasive

papers (e.g., from 240 to 1200 grit) to achieve a flat surface. Water is used as a lubricant and

coolant.

Polishing: The ground surface is then polished using diamond suspensions of decreasing

particle size (e.g., 6 µm, 3 µm, and 1 µm) on a polishing cloth. A final polishing step with a

colloidal silica suspension (e.g., 0.04 µm) is often employed to remove the last traces of

surface deformation and achieve a mirror-like finish.

Cleaning: Between each grinding and polishing step, the sample is thoroughly cleaned with

soap and water and then rinsed with ethanol or isopropanol in an ultrasonic bath to remove

any abrasive particles and contaminants.

X-Ray Diffraction (XRD)
X-ray diffraction is the primary technique for identifying the crystalline phases present in a

material and determining their crystal structure.

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation

source (λ = 1.5406 Å) is typically used.

Procedure:
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Sample Preparation: A small amount of the Ferro Molybdenum alloy is finely ground into a

powder using a mortar and pestle to ensure random orientation of the crystallites. The

powder is then pressed into a sample holder to create a flat surface. For bulk samples, the

polished surface prepared as described in section 2.1 is used.

Data Collection:

The sample is placed in the diffractometer.

The X-ray generator is set to a voltage of 40 kV and a current of 30 mA.

The diffraction pattern is typically collected over a 2θ range of 20° to 100°, with a step size

of 0.02° and a dwell time of 1-2 seconds per step.

Data Analysis:

The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to identify the

angular positions and intensities of the diffraction peaks.

The experimental pattern is compared with standard diffraction patterns from databases

such as the International Centre for Diffraction Data (ICDD) to identify the phases present

in the sample.

For unknown phases, the diffraction pattern can be indexed to determine the unit cell

parameters and space group. Rietveld refinement can be used for quantitative phase

analysis and to refine the crystal structure parameters.

Electron Backscatter Diffraction (EBSD)
EBSD is a scanning electron microscope (SEM) based technique that provides crystallographic

information about the microstructure of a material at the micrometer to nanometer scale. It is

particularly useful for determining the crystal orientation, phase distribution, and grain size.

Instrumentation: A scanning electron microscope equipped with an EBSD detector and analysis

software.

Procedure:
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Sample Preparation: The sample must have a highly polished and deformation-free surface,

as prepared in section 2.1. A final light polishing with colloidal silica is often necessary to

obtain high-quality EBSD patterns.

Data Collection:

The prepared sample is placed in the SEM chamber and tilted to an angle of

approximately 70° with respect to the incident electron beam.

The SEM is operated at an accelerating voltage of 15-20 kV and a probe current of 1-10

nA.

The electron beam is scanned across the area of interest in a grid pattern. At each point,

the backscattered electrons that are diffracted by the crystal lattice form a Kikuchi pattern

on a phosphor screen, which is captured by the EBSD detector.

Data Analysis:

The acquired Kikuchi patterns are automatically indexed by the software to determine the

crystal orientation and phase at each point.

This information is then used to generate various maps, including:

Phase maps: Showing the spatial distribution of different crystalline phases.

Orientation maps (Inverse Pole Figure maps): Visualizing the crystallographic

orientation of the grains.

Grain boundary maps: Highlighting the boundaries between grains and their

misorientation.

Visualization of the Experimental Workflow
The logical flow of an experimental procedure for the crystal structure analysis of a Ferro
Molybdenum alloy can be visualized using a flowchart. This diagram illustrates the key steps

from initial sample receipt to the final determination and characterization of the crystal

structures present.
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Caption: Experimental workflow for Ferro Molybdenum crystal structure analysis.
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This in-depth guide provides a foundational understanding of the crystal structure analysis of

Ferro Molybdenum. The presented data and experimental protocols are intended to serve as

a valuable resource for researchers and scientists in the field, enabling a more informed

approach to the characterization and application of this important alloy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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